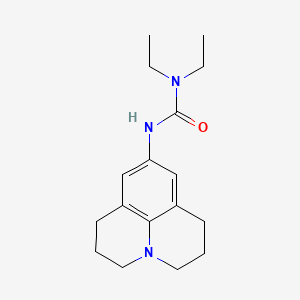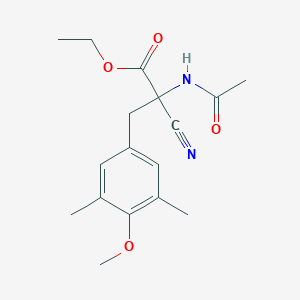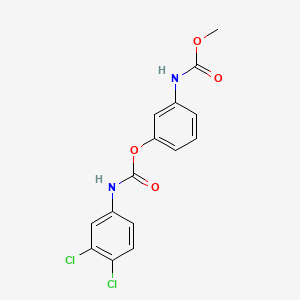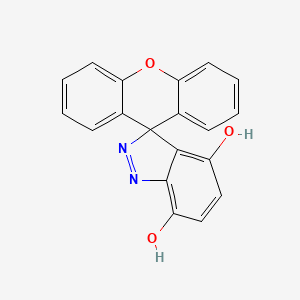
Spiro(3H-indazole-3,9'-(9H)xanthene)-4,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol: is a complex organic compound characterized by a spiro linkage between an indazole and a xanthene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the formation of the spiro linkage.
Industrial Production Methods
Industrial production of Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro linkage chemistry and developing new synthetic methodologies.
Biology
In biological research, this compound is explored for its potential biological activities. Studies may investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol is evaluated for its potential therapeutic applications. This includes its use as a lead compound in drug discovery and development, particularly for targeting specific diseases.
Industry
In industry, the compound is utilized in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in areas such as electronics, photonics, and catalysis.
Mecanismo De Acción
The mechanism of action of Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-dione
- Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-dimethanol
- Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-dimethoxy
Uniqueness
Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol is unique due to its specific hydroxyl functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and biological activity, making it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
28560-95-4 |
|---|---|
Fórmula molecular |
C19H12N2O3 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
spiro[indazole-3,9'-xanthene]-4,7-diol |
InChI |
InChI=1S/C19H12N2O3/c22-13-9-10-14(23)18-17(13)19(21-20-18)11-5-1-3-7-15(11)24-16-8-4-2-6-12(16)19/h1-10,22-23H |
Clave InChI |
WZGLLGFNWAQZNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5N=N3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





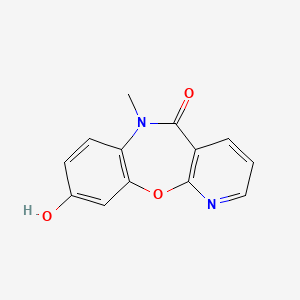
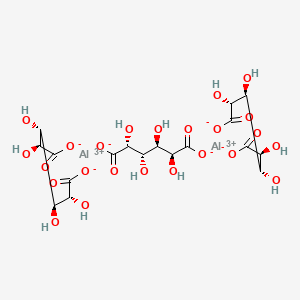
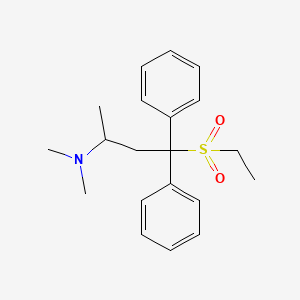
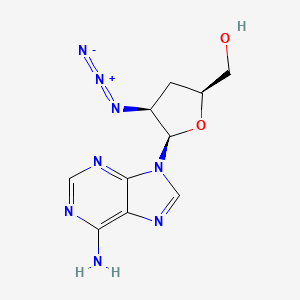
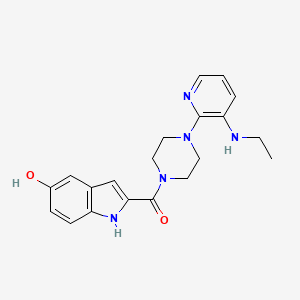
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
